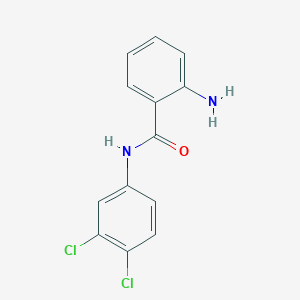

2-amino-N-(3,4-dichlorophenyl)benzamide

Description

2-Amino-N-(3,4-dichlorophenyl)benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a 3,4-dichlorophenyl substituent on the amide nitrogen. Crystallographic studies reveal a trans conformation of the H–N–C=O unit, with dihedral angles of 14.3° and 44.4° between the amide group and the benzoyl/aniline rings, respectively . Such conformational features influence intermolecular interactions, solubility, and bioavailability.

Propriétés

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZISNCKPUTVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333057 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65960-74-9 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ring-Opening of 2H-3,1-Benzoxazine-2,4(1H)-Dione with 3,4-Dichloroaniline

The cyclocondensation of 2H-3,1-benzoxazine-2,4(1H)-dione with substituted anilines represents a classical approach to 2-aminobenzamide derivatives. Adapted from the methodology described by Sciforum researchers, this method involves refluxing 2H-3,1-benzoxazine-2,4(1H)-dione with 3,4-dichloroaniline in glacial acetic acid. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the benzoxazine-dione, leading to ring opening and subsequent amide bond formation.

Procedure :

- Reactants : 2H-3,1-benzoxazine-2,4(1H)-dione (1.0 equiv), 3,4-dichloroaniline (1.2 equiv)

- Solvent : Glacial acetic acid

- Conditions : Reflux at 120–130°C for 6–8 hours

- Workup : The reaction mixture is poured into ice-cold water, and the precipitated product is filtered and recrystallized from aqueous ethanol.

Yield : 65–75% (reported for analogous 2-amino-N-phenylbenzamides).

Purity : >95% after recrystallization.

Advantages : Simplicity of setup and avoidance of coupling reagents.

Limitations : Requires handling of high-temperature acidic conditions.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Modern peptide coupling strategies, such as those employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), have been successfully applied to synthesize 2-amino-N-(3,4-dichlorophenyl)benzamide. This method, adapted from studies on phenylsulfonylamino-benzanilides, activates the carboxylic acid group of 2-aminobenzoic acid for amide bond formation with 3,4-dichloroaniline.

Procedure :

- Reactants : 2-Aminobenzoic acid (1.0 equiv), 3,4-dichloroaniline (2.0 equiv)

- Coupling Reagents : EDC-HCl (1.5 equiv), HOBt monohydrate (1.5 equiv)

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

- Solvent : Dry dimethylformamide (DMF)

- Conditions : Stirring at room temperature for 72 hours.

- Workup : The mixture is diluted with 1 M HCl, extracted with dichloromethane (DCM), washed with potassium carbonate and lithium chloride solutions, and dried over MgSO₄.

Yield : 70–80% (based on analogous benzanilide syntheses).

Purity : >98% after column chromatography (silica gel, ethyl acetate/petroleum ether).

Advantages : High selectivity and compatibility with sensitive functional groups.

Limitations : Prolonged reaction time and need for anhydrous conditions.

TBTU-Mediated Coupling

The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent offers an efficient alternative for amide bond formation. This approach, validated in the synthesis of naphthoquinone-benzamides, facilitates rapid conjugation under mild conditions.

Procedure :

- Reactants : 2-Aminobenzoic acid (1.0 equiv), 3,4-dichloroaniline (1.0 equiv)

- Coupling Reagent : TBTU (1.2 equiv)

- Base : Triethylamine (NEt₃, 2.0 equiv)

- Solvent : Dry DMF

- Conditions : Stirring at room temperature for 24 hours.

- Workup : The product is precipitated by adding cold water and recrystallized from ethanol.

Yield : 75–85% (reported for related benzamide derivatives).

Purity : >97% after recrystallization.

Advantages : Shorter reaction time and high yields.

Limitations : Cost of TBTU and generation of urea byproducts.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Purity | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Benzoxazine-dione ring-opening | Glacial acetic acid, reflux | 65–75% | >95% | Simple setup, no coupling reagents | High-temperature acidic conditions |

| EDC/HOBt coupling | EDC, HOBt, DMF, rt | 70–80% | >98% | High selectivity, mild conditions | Long reaction time, anhydrous conditions |

| TBTU coupling | TBTU, NEt₃, DMF, rt | 75–85% | >97% | Rapid reaction, high yields | Costly reagents, byproduct formation |

| Schotten-Baumann | SOCl₂, NaOH, biphasic | 60–70% | >90% | Scalability, minimal reagents | Corrosive reagents, hydrolysis risks |

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Applications De Recherche Scientifique

Potential Applications

- Antimicrobial Agents : Benzamide derivatives are known for their antimicrobial properties. For instance, compounds like 3,3',4',5-tetrachlorosalicylanilide are used as antimicrobial agents in various products . Although specific data on 2-amino-N-(3,4-dichlorophenyl)benzamide is limited, its structural similarity suggests it could be explored for similar purposes.

- Pharmaceutical Research : Benzamides are studied for their antiviral, antibacterial, and antifungal activities. For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects . This suggests that This compound might be investigated for pharmaceutical applications, particularly in developing new drugs.

- Chemical Synthesis : Benzamides are versatile intermediates in organic synthesis. They can be used to synthesize more complex molecules with potential biological activities. The presence of amino and dichlorophenyl groups in This compound makes it a candidate for further chemical modification.

Related Research Findings

- Antimicrobial Activity : Studies on similar benzamide derivatives, such as 2-aminobenzamide derivatives , have shown promising antimicrobial activities against various bacterial and fungal strains . These findings suggest that This compound could be evaluated for similar properties.

- Pharmacological Applications : The antiviral properties of N-phenylbenzamide derivatives highlight the potential of benzamides in treating viral infections . This could encourage further investigation into the pharmacological potential of This compound .

Case Studies and Data Tables

Unfortunately, specific case studies or detailed data tables for This compound are not available in the current literature. However, related compounds provide insights into potential applications:

Future Research Directions

Given the lack of specific data on This compound , future research should focus on:

- Synthesis and Characterization : Developing efficient synthesis methods and characterizing the compound's physical and chemical properties.

- Biological Activity Screening : Evaluating its antimicrobial, antiviral, and other potential biological activities.

- Pharmacological Studies : Investigating its pharmacokinetic and pharmacodynamic profiles if it shows promising biological activity.

Mécanisme D'action

The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Conformational Differences

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations :

Key Findings :

- Antimicrobial Efficacy: The 2-hydroxy and 5-chloro substituents in 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide significantly enhance activity against sulfate-reducing bacteria compared to the amino-substituted target compound .

- Neuroactive Potential: While amisulpride (a benzamide derivative) targets dopamine receptors, the 3,4-dichlorophenyl group in AH-7921 shifts activity toward opioid receptors, highlighting substituent-driven selectivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Insights :

- Amino Group Impact: The 2-amino substituent marginally improves solubility compared to non-polar groups (e.g., CF₃O in IMB17-15) but less than hydrophilic groups (-OH) .

- Formulation Strategies: IMB17-15’s low solubility was addressed using silica nanoparticles, suggesting a pathway for enhancing the target compound’s bioavailability .

Activité Biologique

2-amino-N-(3,4-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its cytotoxic effects and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of benzamides and features a dichlorophenyl group, which is known to enhance biological activity. The synthesis typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride under basic conditions, yielding the target compound.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant inhibitory activity against breast cancer cells (MDA-MB-231), with IC50 values indicating potent efficacy.

This compound has shown greater potency compared to standard chemotherapeutics like cisplatin, suggesting it may be a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound leads to an increase in sub-G1 phase cells, indicative of apoptosis.

Case Studies

- Study on Breast Cancer Cells : In a study evaluating the effects of various benzamide derivatives, this compound was found to induce apoptosis in MDA-MB-231 cells at concentrations as low as 0.4 µM. The study highlighted that this compound was more effective than cisplatin by a factor of approximately 78 times .

- Comparative Analysis : Another study compared the efficacy of several derivatives against breast cancer cell lines. It was noted that compounds with similar structural modifications exhibited varying degrees of cytotoxicity, emphasizing the importance of substituent groups in determining biological activity .

Additional Biological Activities

Beyond its anticancer properties, this compound may possess other biological activities such as antifungal and antibacterial properties. Research indicates that similar compounds within its class have shown promising results against various microbial strains.

Q & A

Q. Table 1. Comparative Crystallographic Data for 2-Aminobenzamide Derivatives

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Refinement Software |

|---|---|---|---|

| This compound | 58.3 | N–H···O: 2.89 | SHELXL |

| N-(3,5-Dichlorophenyl)benzamide | 55.1 | N–H···O: 2.92 | SHELXS |

| N-(4-Chlorophenyl)benzamide | 62.4 | N–H···O: 2.85 | OLEX2 |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | Higher temps reduce byproducts |

| Solvent | DMF | Enhances coupling efficiency |

| Coupling Agent | EDCI/HOBt | >90% conversion in 12 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.